
Desmethylcitalopram-d4 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desmethylcitalopram-d4 (hydrochloride) is a deuterated labeled compound of Desmethylcitalopram hydrochloride. Desmethylcitalopram is the active metabolite of Citalopram, a widely used antidepressant. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Citalopram and its metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desmethylcitalopram-d4 (hydrochloride) involves the deuteration of Desmethylcitalopram. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This process is typically carried out using deuterated reagents under controlled conditions to ensure the incorporation of deuterium into the desired positions of the molecule .
Industrial Production Methods
Industrial production of Desmethylcitalopram-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to maintain the purity and stability of the compound. The final product is then purified and characterized using various analytical techniques to ensure its quality .
Chemical Reactions Analysis
Types of Reactions
Desmethylcitalopram-d4 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Desmethylcitalopram-d4 (hydrochloride) can lead to the formation of various oxidized metabolites, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Desmethylcitalopram-d4 (hydrochloride) is used in a variety of scientific research applications, including:
Pharmacokinetic Studies: It is used to study the absorption, distribution, metabolism, and excretion of Citalopram and its metabolites.
Metabolic Profiling: It helps in understanding the metabolic pathways and identifying the metabolites of Citalopram.
Drug Development: It is used as a reference compound in the development of new antidepressants and other related drugs.
Toxicological Studies: It is used to assess the safety and potential toxic effects of Citalopram and its metabolites
Mechanism of Action
Desmethylcitalopram-d4 (hydrochloride) functions as a selective serotonin reuptake inhibitor (SSRI), similar to its parent compound, Citalopram. It inhibits the reuptake of serotonin (5-HT) in the central nervous system, thereby increasing the levels of serotonin available for neurotransmission. This action is believed to contribute to its antidepressant effects. The compound also inhibits cytochrome P450 enzymes, specifically CYP2D6 and CYP2C19, which play a role in its metabolism .
Comparison with Similar Compounds
Desmethylcitalopram-d4 (hydrochloride) is compared with other similar compounds such as:
Desmethylcitalopram: The non-deuterated form of the compound.
Desmethylcitalopram-d3 (hydrochloride): Another deuterated form with three deuterium atoms.
Citalopram: The parent compound from which Desmethylcitalopram is derived.
Escitalopram: The S-enantiomer of Citalopram, which also has similar antidepressant effects
The uniqueness of Desmethylcitalopram-d4 (hydrochloride) lies in its deuterated nature, which provides distinct advantages in pharmacokinetic and metabolic studies due to the kinetic isotope effect. This effect can lead to differences in the rate of metabolism and excretion compared to non-deuterated compounds .
Properties
Molecular Formula |
C19H20ClFN2O |
|---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
1-[3-deuterio-3-(trideuteriomethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrochloride |
InChI |
InChI=1S/C19H19FN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H/i1D3,10D; |
InChI Key |
DYIZNULSIBGJPJ-XPCSBAKCSA-N |
Isomeric SMILES |
[2H]C(CCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)NC([2H])([2H])[2H].Cl |
Canonical SMILES |
CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


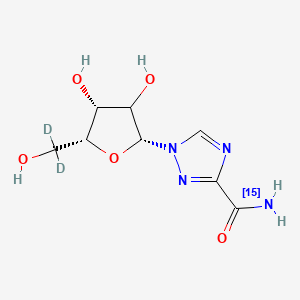

![6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one](/img/structure/B12377006.png)
![methyl 6-(5-bromofuran-2-carbonyl)-3-cyano-2-[(1-methylpyrazole-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-4-carboxylate](/img/structure/B12377018.png)
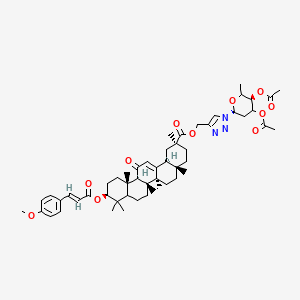

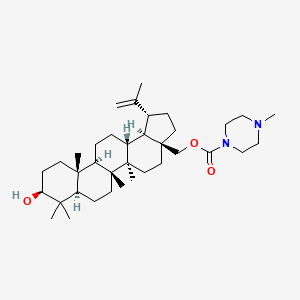
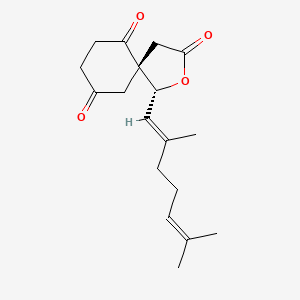
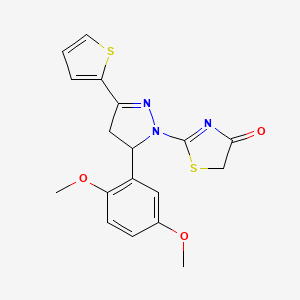
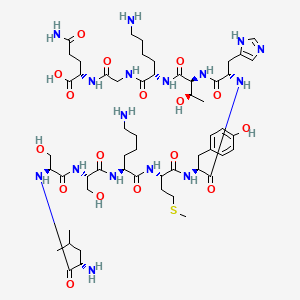
![(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12377042.png)
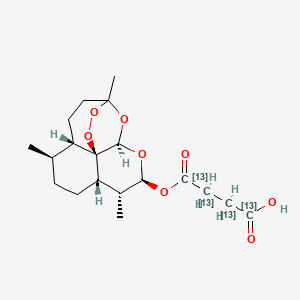
![N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[(1-octadecyltriazol-4-yl)methyl]amino]propanoylamino]ethyl]amino]propanoylamino]ethyl]amino]propanamide](/img/structure/B12377050.png)
![(2S,4R)-4-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B12377064.png)
